

Conservation of the M1 (58-66) Sequence Across Influenza Strains: A Technical Guide

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Compound of Interest

Compound Name: CEF1, Influenza Matrix Protein M1
(58-66)

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This technical guide provides an in-depth analysis of the conservation of the Matrix protein 1 (M1) 58-66 amino acid sequence across various influenza virus strains. The M1 protein is a crucial structural component of the influenza virus, and the 58-66 region, with the sequence GILGFVFTL, is a well-documented, immunodominant cytotoxic T-lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-A*02:01 allele.^{[1][2]} Understanding the extent of its conservation is paramount for the development of universal influenza vaccines and novel antiviral therapies targeting this epitope.

Data Presentation: Quantitative Analysis of M1 (58-66) Conservation

The M1 (58-66) epitope is highly conserved across Influenza A virus strains.^{[1][2]} Analysis of available sequence data from various influenza A subtypes, as well as Influenza B and C viruses, reveals the following conservation rates for the canonical GILGFVFTL sequence.

Influenza Virus Type	Strain/Subtype Examples	Number of Sequences Analyzed (Approx.)	Conservation of M1 (58-66) Sequence (GILGFVFTL)	Key Amino Acid Variations
Influenza A	H1N1, H3N2, H5N1	>1000	>90%	Sporadic single amino acid substitutions have been reported.[3]
H1N1 (pdm09)	>500	High (>95%)	Highly conserved since the 2009 pandemic.	
Avian H5N1	~900	~79-92%	Variations at different positions have been observed. [3][4]	
Influenza B	Victoria and Yamagata lineages	Representative Strains	Not Conserved	The corresponding region in Influenza B M1 protein shows significant divergence.
Influenza C	Representative Strains	Representative Strains	Not Conserved	The M1 protein of Influenza C is substantially different from that of Influenza A.

Experimental Protocols

Protocol 1: Amplification and Sequencing of the Influenza A M1 Gene

This protocol outlines the methodology for the specific amplification and sequencing of the influenza A virus M1 gene to determine the sequence of the 58-66 region.

1. RNA Extraction:

- Viral RNA is extracted from clinical samples (e.g., nasopharyngeal swabs) or virus-infected cell culture supernatants using a commercial viral RNA extraction kit, following the manufacturer's instructions.

2. Primer Design for M1 Gene Amplification:

- Degenerate primers targeting conserved regions of the influenza A M1 gene are designed to ensure broad reactivity across different subtypes.^[5]
- Forward Primer Example: 5'-AGCAAAAGCAGGTAGATATTG-3'
- Reverse Primer Example: 5'-AATCCGCTCATAGGGAGTC-3'
- Note: Primer sequences should be validated against a comprehensive database of influenza A M1 sequences.

3. One-Step Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

- A one-step RT-PCR is performed to reverse transcribe the viral RNA and amplify the M1 gene cDNA in a single reaction.
- Reaction Mixture:
 - 5 µL of extracted viral RNA
 - 1 µL of each primer (10 µM)
 - 12.5 µL of 2x One-Step RT-PCR Master Mix
 - Nuclease-free water to a final volume of 25 µL

- Thermocycling Conditions:
 - Reverse Transcription: 50°C for 30 minutes
 - Initial Denaturation: 95°C for 15 minutes
 - 40 cycles of:
 - Denaturation: 94°C for 30 seconds
 - Annealing: 55°C for 30 seconds
 - Extension: 72°C for 1 minute
 - Final Extension: 72°C for 10 minutes

4. PCR Product Purification and Sanger Sequencing:

- The amplified PCR product is visualized on an agarose gel to confirm the correct size (approximately 759 bp for the full M1 coding region).
- The PCR product is then purified using a commercial PCR purification kit.
- Sanger sequencing is performed on the purified product using the same forward and reverse primers used for amplification.[\[6\]](#)[\[7\]](#)

Protocol 2: Bioinformatics Analysis of M1 (58-66) Sequence Conservation

This protocol describes the computational workflow to analyze the conservation of the M1 (58-66) sequence.

1. Sequence Retrieval:

- Influenza A, B, and C M1 protein sequences are retrieved from public databases such as the NCBI Influenza Virus Database and the Influenza Research Database (IRD).[\[8\]](#)[\[9\]](#)

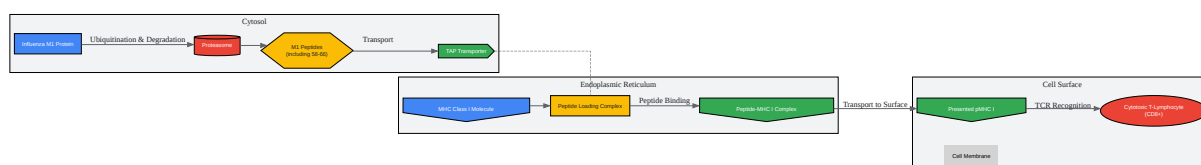
2. Multiple Sequence Alignment (MSA):

- The retrieved M1 protein sequences are aligned using a multiple sequence alignment tool such as Clustal Omega.[10][11]
- Parameters: Default parameters are generally sufficient for closely related viral proteins. For more divergent sequences, adjusting the gap opening and extension penalties may be necessary.

3. Conservation Analysis:

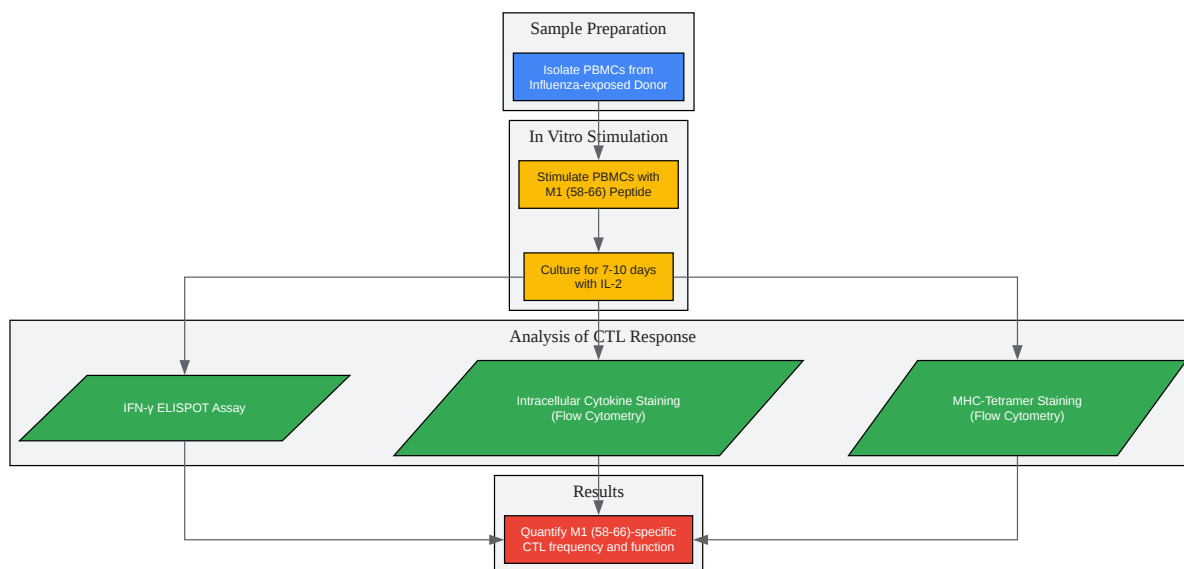
- The aligned sequences are visually inspected in an alignment viewer to assess the conservation of the 58-66 region (corresponding to GILGFVFTL in the reference sequence).
- The percentage of sequences that perfectly match the canonical GILGFVFTL epitope is calculated.

Mandatory Visualizations



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Caption: MHC Class I antigen presentation pathway of the influenza M1 (58-66) epitope.



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